5-Nitrofuran-3-carboxamide
Description
Properties
CAS No. |
118739-51-8 |
|---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.097 |
IUPAC Name |
5-nitrofuran-3-carboxamide |
InChI |
InChI=1S/C5H4N2O4/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8) |
InChI Key |
GVIXBLJYKVYGJN-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)N)[N+](=O)[O-] |
Synonyms |
3-Furancarboxamide,5-nitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : 2-carboxamide derivatives dominate research due to their synthetic accessibility and bioactivity. The 3-carboxamide isomer is less explored in the available literature.
- Synthetic Routes : Amide coupling (e.g., DMF-mediated reactions ) and cyclocondensation are common for furan derivatives, whereas imidazole carboxamides like DIC undergo enzymatic N-demethylation .
- Biological Activity: 5-Nitrofuran-2-carboxamides exhibit trypanocidal activity , while DIC demonstrates antineoplastic effects via metabolic activation .
Physicochemical and Metabolic Properties
- Melting Points : Only fragmentary data exists; for example, a related 5-nitro-2-furancarboxamide derivative (compound 21 in ) has a melting point of 297°C, suggesting high thermal stability due to nitro and amide groups .
- Spectral Signatures: IR spectra of 2-carboxamides confirm NH (3350–3250 cm⁻¹), C=O (1680–1650 cm⁻¹), and NO₂ (1530–1500 cm⁻¹) stretches, while ¹H NMR reveals aromatic proton shifts at δ 7.5–8.5 ppm .
- Metabolism : Unlike DIC, which undergoes hepatic N-demethylation to release formaldehyde , nitrofurans may face nitro-reduction pathways, though specific data for 3-carboxamides is absent.
Preparation Methods
Formation of the Acid Chloride Intermediate
5-Nitrofuran-3-carboxylic acid is first activated via conversion to its acid chloride using oxalyl chloride or thionyl chloride. For example:
-
Procedure : 5-Nitrofuran-3-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 eq) and catalytic dimethylformamide (DMF) are added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours, after which solvents are evaporated under reduced pressure.
Coupling with Amines
The acid chloride is reacted with primary or secondary amines to yield the carboxamide:
Table 1: Representative Yields for this compound Derivatives
| Amine Reactant | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Ammonia | Oxalyl chloride | DCM | 78 |
| Methylamine | Thionyl chloride | THF | 82 |
| Cyclohexylamine | Oxalyl chloride | DCM | 65 |
Cyclization of N-Acylhydrazones
An alternative route involves the cyclization of N-acylhydrazones derived from 5-nitrofuran-3-carbaldehyde. This method, adapted from oxadiazole synthesis, offers regiocontrol:
Synthesis of N-Acylhydrazones
5-Nitrofuran-3-carbaldehyde is condensed with aroylhydrazides in ethanol under acidic conditions:
Oxidative Cyclization
The N-acylhydrazone undergoes cyclization using acetic anhydride as both solvent and dehydrating agent:
-
Conditions : The hydrazone is heated in excess acetic anhydride at 140°C for 2 hours. After quenching with ice water, the product is isolated via filtration and washed with sodium bicarbonate.
Functionalization of Preformed Nitrofuran Scaffolds
Alkylation-Amidation Sequences
A patent (DE1126877B) describes alkylation strategies for nitrofuran derivatives, though focused on oxazolidinones. Adapting this approach:
-
Step 1 : N-Alkylation of a pyrazole-fused piperidine intermediate with alkyl halides (e.g., methyl iodide) in toluene using sodium hydride.
-
Step 2 : Hydrolysis of esters to carboxylic acids, followed by coupling with amines.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
1H NMR : Key signals include the furan H-3 proton (δ 7.23–7.76 ppm, J = 3.8 Hz) and amide NH (δ 8.38 ppm).
-
HRMS : Electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 225.0524 for C₆H₅N₂O₄).
Challenges and Optimization Strategies
Regioselectivity in Nitration
Nitration of furan-3-carboxamide precursors often yields mixtures of 2- and 3-nitro isomers. Directed ortho-metalation (DoM) using directing groups (e.g., esters) may enhance 3-nitration efficiency, though this remains unexplored in published protocols.
Q & A
Q. Basic Research Focus
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₅H₄N₂O₃S for 5-Nitrothiophene-2-carboxamide) .
How do structural modifications (e.g., substituent position, heteroatom replacement) affect the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Nitro-group position : Shifting the nitro group from C2 to C3 on the furan ring alters electron-withdrawing effects, impacting antimicrobial potency (e.g., MIC values against E. coli decreased by 50% in C3 derivatives) .
- Heteroatom substitution : Replacing oxygen in the furan ring with sulfur (e.g., thiophene analogs) enhances lipophilicity, improving blood-brain barrier penetration in anticancer assays .
- SAR studies : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., DNA gyrase inhibition for antimicrobial activity) .
What computational approaches are recommended to predict the pharmacokinetic properties of this compound analogs?
Q. Advanced Research Focus
- ADME prediction : Tools like SwissADME calculate key parameters:
- Molecular dynamics (MD) simulations : Assess stability of drug-target complexes (e.g., MD trajectories for nitroreductase binding over 100 ns) .
- Toxicity screening : QSAR models predict hepatotoxicity risks based on nitro-group reduction metabolites .
How should researchers address contradictions in reported biological activity data for this compound derivatives?
Q. Methodological Focus
- Data normalization : Use standardized positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) to minimize inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for anticancer activity) and apply random-effects models to account for heterogeneity .
- Experimental replication : Validate conflicting results under controlled conditions (e.g., identical cell lines, serum concentrations) .
What strategies mitigate solubility challenges during in vitro testing of this compound derivatives?
Q. Methodological Focus
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate hydrophobic derivatives in PLGA nanoparticles to enhance aqueous dispersion .
- pH adjustment : For ionizable groups, prepare buffers (pH 6–8) to improve solubility without degrading the nitro moiety .
How can researchers design robust dose-response experiments to evaluate the anticancer potential of this compound compounds?
Q. Advanced Research Focus
- Dose range : Test 5–8 concentrations spanning 0.1–100 µM to capture EC₅₀ values .
- Cell-line panels : Include resistant lines (e.g., MCF-7/ADR for doxorubicin resistance) to assess selectivity .
- Endpoint assays : Combine MTT (viability) with Annexin V/PI staining (apoptosis) to differentiate mechanisms .
Tables for Quick Reference
Table 1: Key Bioactivity Data for this compound Derivatives
| Derivative | Target Activity | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Nitrothiophene-2-carboxamide | Antimicrobial (S. aureus) | 12.5 | |
| N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | Anticancer (HeLa) | 8.3 |
Table 2: Computational Parameters for Pharmacokinetic Prediction
| Parameter | Ideal Range | Tool | Reference |
|---|---|---|---|
| LogP | 1–3 | SwissADME | |
| TPSA | <140 Ų | Molinspiration | |
| Hepatotoxicity risk | Low (QSAR score <0.5) | admetSAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
